1-Benzenesulfonyl-5-fluorouracil
Overview
Description
1-Benzenesulfonyl-5-fluorouracil is a derivative of 5-fluorouracil, a well-known antimetabolite chemotherapeutic agent. This compound is characterized by the presence of a benzenesulfonyl group attached to the nitrogen atom of the uracil ring, and a fluorine atom replacing the hydrogen atom at the fifth position of the uracil ring. The modification aims to enhance the pharmacological properties of 5-fluorouracil, potentially improving its efficacy and reducing its toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzenesulfonyl-5-fluorouracil can be synthesized through a multi-step process. The initial step involves the sulfonylation of 5-fluorouracil with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzenesulfonyl-5-fluorouracil undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the fifth position can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.
Hydrolysis: The benzenesulfonyl group can be hydrolyzed under acidic or basic conditions to yield 5-fluorouracil.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted uracil derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 5-fluorouracil.
Hydrolysis: Formation of 5-fluorouracil and benzenesulfonic acid.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other fluorinated uracil derivatives.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying enzyme inhibition.
Medicine: Explored for its anticancer properties, particularly in the treatment of solid tumors such as colorectal and breast cancers. The compound’s ability to inhibit thymidylate synthase makes it a promising candidate for chemotherapy.
Mechanism of Action
1-Benzenesulfonyl-5-fluorouracil exerts its effects primarily through the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By mimicking the natural substrate of the enzyme, the compound forms a stable complex with thymidylate synthase, preventing the formation of thymidine monophosphate. This leads to a depletion of thymidine triphosphate, disrupting DNA synthesis and repair, ultimately causing cell death. Additionally, the incorporation of fluoronucleotides into RNA and DNA further contributes to its cytotoxic effects.
Comparison with Similar Compounds
5-Fluorouracil: The parent compound, widely used in chemotherapy.
Capecitabine: An oral prodrug of 5-fluorouracil, designed to improve bioavailability and reduce systemic toxicity.
Tegafur: Another prodrug of 5-fluorouracil, often used in combination with other chemotherapeutic agents.
Uniqueness: 1-Benzenesulfonyl-5-fluorouracil stands out due to the presence of the benzenesulfonyl group, which may enhance its pharmacokinetic properties and reduce its toxicity compared to 5-fluorouracil. The compound’s unique structure allows for targeted modifications, potentially leading to the development of more effective and safer chemotherapeutic agents.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-fluoropyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O4S/c11-8-6-13(10(15)12-9(8)14)18(16,17)7-4-2-1-3-5-7/h1-6H,(H,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDRJVSCQGYTCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346802 | |
Record name | 1-Benzenesulfonyl-5-fluorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54390-99-7 | |
Record name | 1-Benzenesulfonyl-5-fluorouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701346802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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